molecular formula C6H4FNO3 B13440592 4-Fluoro-6-hydroxypicolinic acid

4-Fluoro-6-hydroxypicolinic acid

Cat. No.: B13440592
M. Wt: 157.10 g/mol
InChI Key: MVALFQBRRITTPM-UHFFFAOYSA-N
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Description

4-Fluoro-6-hydroxypicolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a fluorine atom at the fourth position and a hydroxyl group at the sixth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-6-hydroxypicolinic acid typically involves the fluorination of 6-hydroxypicolinic acid. One common method is the direct fluorination using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature. The reaction conditions must be carefully controlled to ensure the selective introduction of the fluorine atom at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow fluorination. This method allows for better control over reaction parameters and can be more efficient for large-scale production. The use of automated systems and advanced fluorinating agents can further enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-6-hydroxypicolinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of 4-fluoro-6-oxopicolinic acid or 4-fluoro-6-carboxypicolinic acid.

    Reduction: Formation of this compound derivatives with altered functional groups.

    Substitution: Formation of various substituted picolinic acid derivatives depending on the nucleophile used.

Scientific Research Applications

4-Fluoro-6-hydroxypicolinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new chemical compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological molecules makes it a subject of interest in drug discovery.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their efficacy in treating various diseases.

    Industry: It is used in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-6-hydroxypicolinic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with enzymes and receptors. This can lead to the inhibition or activation of specific biochemical pathways. The hydroxyl group also plays a crucial role in its binding affinity and overall activity.

Comparison with Similar Compounds

    6-Hydroxypicolinic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.

    4-Fluoropicolinic acid: Lacks the hydroxyl group, affecting its reactivity and applications.

    Picolinic acid: The parent compound with neither fluorine nor hydroxyl substitutions.

Uniqueness: 4-Fluoro-6-hydroxypicolinic acid is unique due to the presence of both the fluorine atom and the hydroxyl group. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity. Its dual functional groups make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C6H4FNO3

Molecular Weight

157.10 g/mol

IUPAC Name

4-fluoro-6-oxo-1H-pyridine-2-carboxylic acid

InChI

InChI=1S/C6H4FNO3/c7-3-1-4(6(10)11)8-5(9)2-3/h1-2H,(H,8,9)(H,10,11)

InChI Key

MVALFQBRRITTPM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(NC1=O)C(=O)O)F

Origin of Product

United States

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